1,4-Dimetoxi-2,3-dinitrobenceno

Descripción general

Descripción

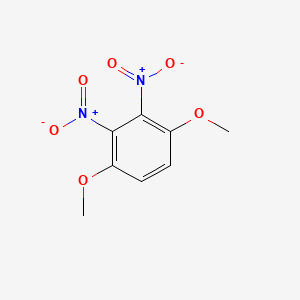

1,4-Dimethoxy-2,3-dinitrobenzene is an organic compound with the molecular formula C8H8N2O6. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two nitro groups (-NO2) attached to the benzene ring.

Aplicaciones Científicas De Investigación

1,4-Dimethoxy-2,3-dinitrobenzene has several applications in scientific research:

Mecanismo De Acción

Target of Action

It is known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 1,4-Dimethoxy-2,3-dinitrobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for nitrobenzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives are known to interfere with various biochemical pathways, often leading to the alteration of cellular functions .

Result of Action

Nitrobenzene derivatives can cause various cellular changes due to their interaction with cellular proteins and enzymes .

Análisis Bioquímico

Cellular Effects

1,4-Dimethoxy-2,3-dinitrobenzene has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that 1,4-Dimethoxy-2,3-dinitrobenzene can induce oxidative stress in cells, which may result in apoptosis or other cellular responses .

Molecular Mechanism

The molecular mechanism of 1,4-Dimethoxy-2,3-dinitrobenzene involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 1,4-Dimethoxy-2,3-dinitrobenzene can inhibit the activity of certain reductase enzymes, thereby affecting the reduction of nitro groups. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dimethoxy-2,3-dinitrobenzene have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that 1,4-Dimethoxy-2,3-dinitrobenzene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,4-Dimethoxy-2,3-dinitrobenzene vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 1,4-Dimethoxy-2,3-dinitrobenzene can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These dosage-dependent effects are important for understanding the potential therapeutic and toxicological implications of this compound .

Metabolic Pathways

1,4-Dimethoxy-2,3-dinitrobenzene is involved in several metabolic pathways, primarily those related to the reduction of nitro groups. This compound interacts with reductase enzymes and cofactors, such as NADH and NADPH, to facilitate the reduction process. Additionally, 1,4-Dimethoxy-2,3-dinitrobenzene can affect metabolic flux by altering the levels of specific metabolites, which can have downstream effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,4-Dimethoxy-2,3-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, 1,4-Dimethoxy-2,3-dinitrobenzene may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of 1,4-Dimethoxy-2,3-dinitrobenzene is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1,4-Dimethoxy-2,3-dinitrobenzene may localize to the mitochondria, where it can influence mitochondrial function and metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2,3-dinitrobenzene can be synthesized through the nitration of 1,4-dimethoxybenzene. The nitration process involves treating 1,4-dimethoxybenzene with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction typically yields a mixture of dinitro isomers, which can be separated using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of 1,4-dimethoxy-2,3-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the desired product. The separation and purification steps are optimized for industrial efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dimethoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-donating methoxy groups and electron-withdrawing nitro groups.

Nucleophilic Aromatic Substitution (NAS): The nitro groups on the benzene ring make it susceptible to NAS reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

Nitration: Concentrated HNO3 and H2SO4.

Halogenation: Br2/FeBr3 or Cl2/AlCl3.

Sulfonation: SO3/H2SO4.

Major Products Formed:

Nitration: Additional nitro groups can be introduced.

Halogenation: Halogenated derivatives.

Sulfonation: Sulfonated derivatives.

NAS: Substituted aromatic compounds with nucleophiles like piperidine or pyrrolidine.

Comparación Con Compuestos Similares

1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure but different positions of methoxy and nitro groups.

1,3-Dimethoxy-2,4-dinitrobenzene: Another isomer with different substitution patterns.

Uniqueness: 1,4-Dimethoxy-2,3-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The combination of methoxy and nitro groups in the 1,4 and 2,3 positions, respectively, provides distinct electronic properties that are not present in other isomers .

Actividad Biológica

1,4-Dimethoxy-2,3-dinitrobenzene (DM-DNB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and oxidative stress modulation. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

1,4-Dimethoxy-2,3-dinitrobenzene is synthesized through the nitration of 1,4-dimethoxybenzene. This reaction typically yields a mixture of dinitro derivatives, with 2,3- and 2,5-isomers being predominant. The synthesis process involves careful control of reaction conditions to favor the desired isomer formation.

Table 1: Synthesis Pathway of DM-DNB

| Step | Reaction | Product |

|---|---|---|

| 1 | Nitration of 1,4-dimethoxybenzene | 1,4-Dimethoxy-2,3-dinitrobenzene |

| 2 | Hydrogenation (optional) | 1,4-Dimethoxy-2,5-diaminobenzene |

Anticancer Properties

Research indicates that DM-DNB exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by Sta. Maria et al. demonstrated that derivatives of DM-DNB could be utilized to synthesize quinoxaline analogs with enhanced anticancer activity. The compounds were tested using the MTS assay on several cancer lines, revealing promising results in inhibiting cell proliferation .

The biological activity of DM-DNB can be attributed to its ability to induce oxidative stress in cancer cells. This stress leads to apoptosis through various pathways:

- Reactive Oxygen Species (ROS) Generation : DM-DNB has been shown to increase ROS levels in cells, which can damage cellular components and trigger programmed cell death.

- Inhibition of DNA Repair Mechanisms : By affecting topoisomerase enzymes, DM-DNB may hinder the repair of DNA damage in cancer cells .

Study on Cytotoxicity

In an experimental setup involving human leukemia cells, DM-DNB was found to induce apoptosis through mitochondrial pathways. The study highlighted that treatment with DM-DNB resulted in increased caspase activation and loss of mitochondrial membrane potential .

In Vivo Studies

Further investigations into the in vivo effects of DM-DNB revealed its potential as an anti-cancer agent. Animal models treated with DM-DNB showed reduced tumor growth compared to control groups. These findings suggest that DM-DNB could be a candidate for further development in cancer therapeutics.

Conclusion and Future Directions

The biological activity of 1,4-dimethoxy-2,3-dinitrobenzene presents a promising avenue for cancer research. Its ability to induce oxidative stress and inhibit cancer cell proliferation underscores its potential as an anticancer agent. Future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways through which DM-DNB exerts its effects.

- Formulation Development : Exploring delivery mechanisms that enhance the bioavailability and efficacy of DM-DNB in clinical settings.

- Toxicology Assessments : Comprehensive studies to evaluate the safety profile of DM-DNB for therapeutic use.

Propiedades

IUPAC Name |

1,4-dimethoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFHMPZPXFUVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287803 | |

| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-76-2 | |

| Record name | NSC52571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.